Oxythiamine heptyl disulfide

Description

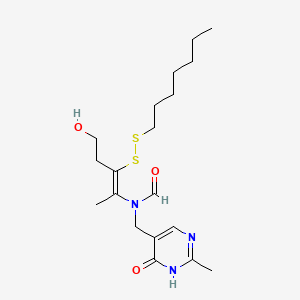

Structure

2D Structure

3D Structure

Properties

CAS No. |

84714-59-0 |

|---|---|

Molecular Formula |

C19H31N3O3S2 |

Molecular Weight |

413.6 g/mol |

IUPAC Name |

N-[(Z)-3-(heptyldisulfanyl)-5-hydroxypent-2-en-2-yl]-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide |

InChI |

InChI=1S/C19H31N3O3S2/c1-4-5-6-7-8-11-26-27-18(9-10-23)15(2)22(14-24)13-17-12-20-16(3)21-19(17)25/h12,14,23H,4-11,13H2,1-3H3,(H,20,21,25)/b18-15- |

InChI Key |

HRLNHUBMBYQYCC-SDXDJHTJSA-N |

Isomeric SMILES |

CCCCCCCSS/C(=C(/C)\N(CC1=CN=C(NC1=O)C)C=O)/CCO |

Canonical SMILES |

CCCCCCCSSC(=C(C)N(CC1=CN=C(NC1=O)C)C=O)CCO |

Origin of Product |

United States |

Synthetic Pathways and Derivatization of Oxythiamine Heptyl Disulfide

Established Synthetic Routes for Oxythiamine (B85929) Scaffolds

The synthesis of the oxythiamine scaffold is not a monolithic process but rather a convergent synthesis that involves the independent construction of its two core heterocyclic components: the pyrimidine (B1678525) ring and the thiazole (B1198619) moiety. These are later coupled to form the final scaffold.

Condensation Reactions in Pyrimidine Ring Formation

The construction of the pyrimidine ring, specifically the 2-methyl-4-hydroxypyrimidine portion of oxythiamine, is a classic example of heterocyclic synthesis. The most widely employed method involves the condensation of a three-carbon fragment with a nitrogen-containing component like an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg

This approach typically utilizes a 1,3-bifunctional compound that reacts to form the heterocyclic ring. For the oxythiamine pyrimidine moiety, a common strategy involves the reaction of ethyl acetoacetate (B1235776) or a similar β-ketoester with acetamidine. The reaction proceeds via a cyclocondensation mechanism, where the nucleophilic nitrogen atoms of the amidine attack the electrophilic carbonyl carbons of the β-ketoester, followed by dehydration to yield the stable aromatic pyrimidine ring.

Modern synthetic advancements have introduced various catalysts and conditions to improve the efficiency and environmental footprint of these reactions, including the use of microwave irradiation and solvent-free conditions. bu.edu.eggrowingscience.com

| Carbon Source (C-C-C Fragment) | Nitrogen Source (N-C-N Fragment) | Reaction Type |

|---|---|---|

| β-Ketoesters (e.g., Ethyl acetoacetate) | Amidines (e.g., Acetamidine) | Cyclocondensation |

| Malonates (e.g., Diethyl malonate) | Urea or Thiourea (B124793) | Condensation |

| Enamines | Ammonium Acetate | Multi-component Coupling organic-chemistry.org |

| Ketones and Aldehydes | Amidines | Regioselective Multi-component Synthesis organic-chemistry.org |

Modification and Introduction of the Thiazole Moiety

The second critical component of the oxythiamine scaffold is the 4-methyl-5-(β-hydroxyethyl)thiazole ring. The quintessential method for its synthesis is the Hantzsch thiazole synthesis. bepls.comneliti.com This reaction involves the condensation of an α-haloketone with a thioamide. bepls.compharmaguideline.com For the specific thiazole moiety in thiamine (B1217682) and its analogues, this typically involves the reaction of a halogenated derivative of 5-hydroxy-2-pentanone with thioformamide.

The biosynthesis of the thiazole moiety, while not a synthetic laboratory route, provides a blueprint for the key components. In organisms like Bacillus subtilis, the thiazole ring is formed from glycine, cysteine, and deoxy-D-xylulose-5-phosphate through a series of enzymatic steps. researchgate.net This biological pathway underscores the core building blocks required for the thiazole structure.

Once synthesized, the pyrimidine and thiazole moieties are coupled. This is typically achieved by first halogenating the hydroxymethyl group of the pyrimidine (e.g., converting it to a bromomethyl group) and then using this electrophilic center to alkylate the nitrogen atom of the thiazole ring, forming the quaternary thiazolium salt characteristic of the thiamine scaffold.

Strategies for Heptyl Disulfide Moiety Incorporation

The formation of oxythiamine heptyl disulfide involves creating an asymmetrical disulfide bond. This requires the generation of a thiol from the oxythiamine scaffold, which can then react with a heptyl thiol derivative. Thiamine and its derivatives can undergo a reversible opening of the thiazole ring to form a thiol-bearing species. nih.govnih.gov This property is central to the incorporation of the disulfide bond.

The general strategy involves two main approaches:

Oxidative Coupling: The thiol form of oxythiamine can be reacted with heptanethiol under mild oxidative conditions. A variety of oxidizing agents can be used, such as hydrogen peroxide in the presence of a catalyst (e.g., an iodide ion) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org The simultaneous oxidation of both thiols leads to the formation of three products: the desired asymmetrical this compound, and the two symmetrical disulfides (dioxythiamine disulfide and diheptyl disulfide). Subsequent purification is required to isolate the target compound.

Thiol-Disulfide Exchange: A more controlled method is the thiol-disulfide exchange reaction. nih.gov In this approach, the thiol form of oxythiamine is reacted with a pre-formed activated heptyl disulfide, such as one containing a good leaving group (e.g., a pyridyl disulfide). The thiolate anion of oxythiamine attacks the disulfide bond, displacing the leaving group and forming the stable, asymmetrical disulfide. This method offers greater selectivity and often results in higher yields of the desired product. researchgate.net

The synthesis of related thiamine disulfides, such as O-benzoylthiamine disulfide and thiamine propyl disulfide, provides established precedents for these transformations. nih.govresearchgate.net For example, the synthesis of O-benzoylthiamine disulfide monosulfoxide was achieved by oxidizing the corresponding disulfide with perbenzoic acid, demonstrating the reactivity of the sulfur atoms in the disulfide linkage. semanticscholar.orgsci-hub.se

Methodological Advancements in Oxythiamine Analogue Synthesis

Research into thiamine antagonists has spurred the development of novel synthetic methodologies for creating diverse analogues. researchgate.net These advancements aim to improve efficiency, yield, and the ability to generate structural variety for structure-activity relationship (SAR) studies.

Key advancements include:

One-Pot, Multi-Component Reactions: Modern organic synthesis increasingly favors one-pot procedures that combine multiple reaction steps without isolating intermediates. For thiazole synthesis, multi-component reactions involving, for example, an α-nitroepoxide and a thiourea have been developed to create highly substituted thiazoles in a single step under mild conditions. neliti.com

Novel Catalysis: The use of new catalysts, such as silica-supported tungstosilisic acid or ligand-free palladium acetate, has enabled more efficient and greener syntheses of thiazole derivatives. bepls.comneliti.com

Bioisosteric Replacements: To improve properties like metabolic stability, researchers have replaced labile linkers in thiamine analogues. For instance, amide linkers have been substituted with amino-oxetane bioisosteres, which maintain stability and improve binding affinity to target enzymes. cam.ac.uk The synthesis of these advanced analogues often requires specialized reagents and multi-step sequences. cam.ac.ukrsc.org

| Methodology | Description | Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates for thiazole and pyrimidine formation. bepls.com | Reduced reaction times, often higher yields. |

| Multi-Component Reactions | Combining three or more reactants in a single step to build complex heterocyclic systems. neliti.com | High efficiency, molecular diversity. |

| Flow Chemistry | Performing reactions in continuous flow reactors for precise control over parameters. | Improved safety, scalability, and reproducibility. |

| Bioisosteric Replacement | Replacing functional groups (e.g., ester with amino-oxetane) to enhance stability and activity. cam.ac.uk | Improved pharmacokinetic and pharmacodynamic profiles. |

Derivatization Approaches for Structurally Related Disulfide Compounds

Disulfide bonds are a versatile functional group in medicinal chemistry, often incorporated into molecules to create prodrugs or to modulate biological activity. nih.govmdpi.com The derivatization of compounds structurally related to this compound focuses on modifying the molecule to fine-tune its properties.

Common derivatization strategies include:

Modification of the Alkyl Chain: The heptyl group can be replaced with other alkyl or aryl groups of varying lengths, branching, or functionality. This allows for the systematic exploration of how lipophilicity and steric bulk affect the molecule's behavior.

Prodrug Strategies: The disulfide bond itself can act as a cleavable linker. In biological systems, disulfide bonds can be reduced by endogenous thiols like glutathione (B108866), which is present in high concentrations inside cells. nih.gov This mechanism can be exploited to design prodrugs that release the active thiol form of oxythiamine preferentially within the intracellular environment.

Conjugation to Other Molecules: The disulfide linkage can be used to conjugate the oxythiamine moiety to other bioactive molecules, peptides, or polymers. researchgate.netnih.gov This can create multifunctional molecules with combined therapeutic effects or targeted delivery capabilities. The formation of these conjugates often relies on the selective formation of asymmetrical disulfide bonds, using the methods described previously.

The chemistry of dithiolopyrrolone antibiotics, which contain a core disulfide bridge, provides further examples of how this functional group can be a platform for derivatization to generate analogues with diverse biological activities. nih.gov

Molecular Mechanisms of Action of Oxythiamine Heptyl Disulfide

Competitive Antagonism with Thiamine (B1217682) and Thiamine Pyrophosphate (TPP)

Oxythiamine (B85929) and its derivatives function as competitive antagonists to thiamine and its biologically active form, thiamine pyrophosphate (TPP). This antagonism is rooted in the structural similarity between oxythiamine and thiamine. The primary difference lies in the substitution on the pyrimidine (B1678525) ring: oxythiamine possesses a hydroxyl group where thiamine has an amino group. This subtle alteration is the basis for its anti-vitamin activity.

Once inside the cell, oxythiamine competes with thiamine for the same cellular machinery. This includes transport proteins and, most critically, the enzyme responsible for converting thiamine into its active coenzyme form. The ultimate effect of this competition is the inhibition of TPP-dependent enzymes, which are crucial for carbohydrate and energy metabolism. Examples of such enzymes include pyruvate (B1213749) dehydrogenase complex (PDHC), transketolase, and α-ketoglutarate dehydrogenase. nih.gov The inhibitory effect of the pyrophosphorylated form of oxythiamine has been demonstrated to be competitive with respect to TPP. nih.govresearchgate.net

Bioconversion to Oxythiamine Pyrophosphate (OxPP/OxThDP) by Thiamine Pyrophosphokinase (TPK)

Oxythiamine itself is a prodrug; its inhibitory activity is contingent upon its metabolic activation within the cell. nih.gov This bioconversion is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), the same enzyme that pyrophosphorylates thiamine to TPP. TPK transfers a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of the thiazole (B1198619) moiety of oxythiamine. This reaction yields oxythiamine pyrophosphate (OxPP), also referred to as oxythiamine diphosphate (B83284) (OxThDP). nih.gov

The efficiency of this conversion is a critical determinant of oxythiamine's potency as an antagonist. Docking analyses have suggested that oxythiamine can indeed bind to the active site of thiamine pyrophosphokinase. nih.govresearchgate.net By serving as a substrate for TPK, oxythiamine diverts the enzyme's activity away from the production of TPP, further contributing to a state of functional thiamine deficiency.

Structural Elucidation of Enzyme Binding and Loss of Catalytic Activity of Oxythiamine Pyrophosphate

The inhibitory action of OxPP stems from its ability to bind to the active sites of TPP-dependent enzymes without facilitating the catalytic reaction. Structural and computational studies have provided insights into this mechanism. Docking analyses of OxPP with enzymes such as pyruvate dehydrogenase and transketolase indicate that it occupies a similar position in the active site as TPP. nih.gov For instance, studies with transketolase-like protein 1 (TKTL1), a TPP-dependent enzyme, have shown that oxythiamine can form hydrogen bonds with key residues in the active site, such as Ser49 and Lys218. researchgate.net

The loss of catalytic activity is a direct consequence of the structural difference between OxPP and TPP. The amino group on the pyrimidine ring of thiamine is essential for the formation of a reactive ylide intermediate at the C2 position of the thiazole ring. This ylide is the key to the catalytic activity of TPP, enabling it to attack carbonyl substrates. In oxythiamine, the hydroxyl group in place of the amino group prevents the formation of this crucial ylide. nih.gov Consequently, although OxPP can bind to the enzyme's active site, it is catalytically inert and acts as a dead-end inhibitor.

The binding affinities of OxPP to various TPP-dependent enzymes have been quantified, providing a measure of its inhibitory potency. The table below summarizes the kinetic parameters for the inhibition of mammalian pyruvate dehydrogenase complex (PDHC) by oxythiamine pyrophosphate.

| Parameter | Value (μM) | Enzyme Source |

| Ki for OTPP | 0.025 | Mammalian PDHC |

| Km for TPP | 0.06 | Mammalian PDHC |

Data sourced from scientific literature. nih.gov

Role of Thiol-Disulfide Exchange in the Compound's Biological Activity and Metabolism

Once inside the cell, the disulfide bond is susceptible to cleavage through a process known as thiol-disulfide exchange. The intracellular environment is rich in reducing agents, most notably glutathione (B108866) (GSH) and the thioredoxin (Trx) system. nih.govunipd.it These systems can reduce the disulfide bond of oxythiamine heptyl disulfide, releasing the active oxythiamine thiol. This thiol form can then be pyrophosphorylated by TPK to form the inhibitory OxPP. The general mechanism of this intracellular reduction is as follows:

Initial Attack: A cellular thiol, such as the thiolate anion of glutathione (GS-), attacks one of the sulfur atoms of the disulfide bond in this compound.

Formation of a Mixed Disulfide: This nucleophilic attack results in the formation of a mixed disulfide between glutathione and the heptylthiol portion, and the release of the oxythiamine thiol.

Release of Oxythiamine: The oxythiamine thiol is now available for pyrophosphorylation.

This mechanism of enhanced absorption and intracellular release is a common strategy for improving the bioavailability of thiamine and its analogs. nih.gov Studies on various thiamine disulfide derivatives have confirmed their reduction by both the glutathione and thioredoxin systems. nih.gov The heptyl group, a seven-carbon alkyl chain, further enhances the lipophilicity of the molecule, likely improving its ability to partition into and diffuse across lipid membranes. A study has also shown that oxythiamine disulfide exhibits inhibitory action on pyruvate dehydrogenase and transketolase activity. nih.gov

No Publicly Available Research Found on the Enzymatic Inhibition of this compound

Despite a comprehensive search of scientific literature and databases, no specific information could be located regarding enzymatic inhibition studies of the chemical compound "this compound" or its pyrophosphate derivative.

Extensive searches were conducted to find research pertaining to the effects of this compound on key thiamine diphosphate (ThDP)-dependent enzymes, as outlined in the requested article structure. This included targeted inquiries into its potential inhibition of:

Transketolase (TKT)

Pyruvate Dehydrogenase Complex (PDC)

Alpha-Ketoglutarate Dehydrogenase Complex (KDH)

The search for specific kinetic data, such as concentration-dependent inhibition profiles, IC50 values, and K_i values for this compound, did not yield any relevant results. Similarly, no information was found concerning the allosteric regulation or post-translational modifications of these enzymes in response to this particular compound.

The available body of scientific research extensively covers the inhibitory effects of oxythiamine and its active metabolite, oxythiamine pyrophosphate , on these enzymes. However, the "heptyl disulfide" moiety represents a significant structural modification, and data for the parent compound cannot be extrapolated to this derivative without specific experimental evidence.

Therefore, due to the absence of any publicly accessible research data on "this compound" and its interactions with the specified enzymes, it is not possible to generate the requested scientific article with the required level of detail and accuracy. The compound may be a novel or highly specialized molecule that has not yet been the subject of published enzymatic studies.

Enzymatic Inhibition Studies of Oxythiamine Heptyl Disulfide and Its Pyrophosphate

Impact on Thiamine (B1217682) Pyrophosphokinase (TPK) Activity and Thiamine Phosphorylation

Scientific studies on the direct impact of oxythiamine (B85929) heptyl disulfide on thiamine pyrophosphokinase (TPK) activity and the subsequent phosphorylation of thiamine are not present in the available literature. However, based on the known interactions of other thiamine analogs, it can be hypothesized that oxythiamine heptyl disulfide itself would first need to be metabolized to oxythiamine. Subsequently, oxythiamine acts as a substrate for TPK, which catalyzes its conversion to oxythiamine pyrophosphate (OPP). This process would compete with the natural phosphorylation of thiamine to thiamine pyrophosphate (TPP). The formation of OPP is a critical step, as it is the pyrophosphorylated form that is a potent inhibitor of TPP-dependent enzymes.

Kinetic Characterization of Enzyme Inhibition

Due to the absence of research on this compound, a kinetic characterization of its inhibitory effects is not possible. The following subsections outline the standard methodologies that would be employed in such an investigation.

Steady-State Kinetics and Lineweaver-Burk Analyses

To characterize the inhibitory mechanism of the pyrophosphate derivative of this compound, steady-state enzyme kinetics would be utilized. This would involve measuring the initial reaction velocities of a TPP-dependent enzyme at various substrate concentrations, both in the absence and presence of the inhibitor.

The data obtained would then be plotted using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/velocity versus 1/[Substrate]. The pattern of the lines on this plot would help to elucidate the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, in competitive inhibition, the lines would intersect on the y-axis, indicating that the inhibitor and substrate compete for the same active site on the enzyme.

Determination of Inhibition Constants (K_i) for Enzyme-Ligand Interactions

The inhibition constant (K_i) is a measure of the affinity of an inhibitor for an enzyme. A lower K_i value signifies a higher affinity and therefore a more potent inhibitor. The K_i value would be determined from the steady-state kinetic data. For competitive inhibition, the K_i can be calculated from the change in the apparent Michaelis constant (K_m) in the presence of the inhibitor. For other types of inhibition, different calculations based on the kinetic parameters would be used. The determination of K_i is crucial for quantifying the potency of the inhibitor's interaction with the target enzyme.

Theoretical Models Applied to Enzyme Inhibition Kinetics

The experimental data from enzyme inhibition studies are typically fitted to theoretical models to describe the kinetic mechanism. The most common model is the Michaelis-Menten equation, which can be modified to account for the presence of an inhibitor. For reversible inhibition, the data would be analyzed using equations that describe competitive, non-competitive, uncompetitive, or mixed-type inhibition. These models provide a mathematical framework for understanding how the inhibitor affects the enzyme's catalytic efficiency and its interaction with the substrate. More complex models might be employed if the inhibition is found to be time-dependent or involves multiple binding sites.

Cellular and Preclinical Biochemical Investigations

Perturbations of Cellular Metabolism in in vitro Models

Oxythiamine's primary mechanism of action involves the inhibition of TPP-dependent enzymes, leading to significant disruptions in major metabolic pathways. After cellular uptake, oxythiamine (B85929) is pyrophosphorylated to form oxythiamine pyrophosphate (OTPP), which then acts as a competitive inhibitor for TPP-dependent enzymes. nih.gov This inhibition has profound effects on interconnected metabolic networks crucial for cell proliferation and survival.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide biosynthesis. researchgate.net Oxythiamine is a well-established inhibitor of transketolase (TKT), a key TPP-dependent enzyme in the non-oxidative branch of the PPP. researchgate.net

By inhibiting transketolase, oxythiamine disrupts the non-oxidative synthesis of ribose-5-phosphate (B1218738) (R5P), a crucial precursor for nucleotides. researchgate.netnih.gov This constraint on the PPP has been shown to reduce the proliferation rate of cancer cells, which often exhibit high TKT expression and an elevated reliance on the PPP for generating the building blocks needed for rapid growth. researchgate.net Inhibition of TKT leads to a reduction in the major RNA backbone component, R5P, and the main cellular antioxidant, NADPH, thereby inducing apoptosis and inhibiting cell proliferation. researchgate.net

Table 1: Effect of Oxythiamine on Pentose Phosphate Pathway (PPP) Related Processes

| Process/Molecule | Effect of Oxythiamine | Mechanism | Reference |

|---|---|---|---|

| Transketolase (TKT) Activity | Inhibition | Competitive inhibition by oxythiamine pyrophosphate (OTPP). | researchgate.net |

| Ribose-5-Phosphate (R5P) | Reduction | Blockade of the non-oxidative branch of the PPP. | researchgate.netnih.gov |

| NADPH Synthesis | Reduction | Decreased flux through the PPP. | nih.gov |

The synthesis of nucleotides is fundamentally linked to the PPP for the supply of R5P. By inhibiting transketolase, oxythiamine directly curtails the availability of this essential precursor, thereby reducing nucleic acid biosynthesis. nih.gov This mechanism is a cornerstone of oxythiamine's anti-proliferative effects, as rapidly dividing cells, such as cancer cells, have a high demand for de novo nucleotide synthesis to replicate their DNA and RNA. nih.govmdpi.com The disruption of this supply chain for nucleic acid building blocks leads to cell cycle arrest and apoptosis. nih.gov

Studies have shown that cancer cells often upregulate the PPP to fuel their growth, making them particularly vulnerable to TKT inhibitors like oxythiamine. nih.gov The reduction in R5P levels effectively starves the cancer cells of the necessary components for replication.

Beyond the pentose phosphate pathway, oxythiamine affects central energy metabolism. Thiamine (B1217682) pyrophosphate is also a critical cofactor for the pyruvate (B1213749) dehydrogenase complex (PDH) and the α-ketoglutarate dehydrogenase complex (KGDH), which are key enzymes in the citric acid (Krebs) cycle. mdpi.com The PDH complex links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA, while KGDH is a rate-limiting enzyme within the cycle itself.

Oxythiamine pyrophosphate can inhibit both PDH and KGDH, leading to a reduced flux through the citric acid cycle. researchgate.net This impairment of mitochondrial respiration can lead to a decrease in ATP production. Thiamine deficiency itself has been shown to substantially reduce the energy state in the liver, leading to the activation of the energy sensor AMP-activated kinase (AMPK). nih.gov This suggests that oxythiamine, by mimicking a thiamine-deficient state, can induce a significant bioenergetic crisis within the cell.

Analysis of Protein Expression and Phosphorylation Dynamics in Response to Oxythiamine

The metabolic disruptions caused by oxythiamine trigger widespread cellular responses, including significant changes in protein expression and post-translational modifications. Quantitative proteomic techniques have been employed to unravel these complex downstream effects.

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that allows for the precise comparison of protein abundance between different cell populations. nih.govcreative-proteomics.com This methodology has been used to investigate the effects of oxythiamine on the proteome of cancer cells.

In one study, a modified SILAC method was used to analyze dynamic changes in protein expression in MIA PaCa-2 pancreatic cancer cells treated with varying doses and time points of oxythiamine. researchgate.net This approach enables the identification and quantification of proteins that are up- or down-regulated in response to the metabolic stress induced by the compound. Such unbiased, proteome-wide analysis provides a global view of the cellular pathways affected by oxythiamine treatment. nih.gov

Quantitative proteomic studies have revealed that oxythiamine treatment alters the expression of numerous proteins involved in critical cellular processes. In MIA PaCa-2 cells, treatment with oxythiamine led to the identification of 52 differentially expressed proteins, including 14 that were phosphorylated. researchgate.net

These proteins were associated with multiple cellular signaling pathways linked to apoptosis. For example, the expression of Annexin A1 was significantly down-regulated in a time-dependent manner following oxythiamine treatment. researchgate.net Furthermore, oxythiamine has been shown to inhibit the phosphorylation of several proteins involved in the cell cycle, such as Hsp27. researchgate.netnih.gov These findings indicate that the metabolic inhibition caused by oxythiamine translates into altered signaling cascades that ultimately lead to programmed cell death. researchgate.net

Table 2: Summary of Identified Protein Changes in Response to Oxythiamine in MIA PaCa-2 Cells

| Protein/Protein Class | Observed Change | Associated Pathway/Function | Reference |

|---|---|---|---|

| Annexin A1 | Down-regulation | Apoptotic Signaling | researchgate.net |

| Hsp27 | Inhibition of Phosphorylation | Cell Cycle Regulation, Stress Response | researchgate.netnih.gov |

| Phosphokinases | Suppression | Cellular Signaling | researchgate.net |

Based on the available scientific literature, there is no specific research data for the chemical compound "Oxythiamine heptyl disulfide." The search results provided information on "Oxythiamine" and "thiamine disulfide" as separate molecules, but not on the conjugated compound "this compound."

Therefore, it is not possible to generate an article that adheres to the user's strict outline focusing solely on the cellular and preclinical biochemical investigations of "this compound." Any attempt to do so would involve extrapolation from data on related but distinct compounds, which would violate the explicit instructions to not introduce information outside the specified scope.

To provide an accurate and scientifically sound article as requested, specific research studies on "this compound" would be required. Without such data, the requested content on its temporal and dose-dependent cellular responses, its effects on Plasmodium falciparum, and its role in probing thiamine utilization pathways cannot be produced.

Structure Activity Relationship Studies and Comparative Analyses with Thiamine Analogues

Design Principles for Thiamine (B1217682) Analogues with Modified Pyrimidine (B1678525) and Thiazole (B1198619) Rings

The design of thiamine analogues as potential inhibitors of thiamine-dependent enzymes is a nuanced process centered on the strategic modification of its core pyrimidine and thiazole rings. Thiamine itself is composed of a 2-methyl-4-aminopyrimidine ring linked by a methylene (B1212753) bridge to a 4-methyl-5-hydroxyethylthiazole ring. cornell.eduresearchgate.net These two heterocyclic structures are the primary targets for chemical alteration to create thiamine antimetabolites.

A key principle in the design of these analogues involves modifying the thiazole ring, which is the catalytically active portion of the coenzyme thiamine diphosphate (B83284) (ThDP). The C2 carbon of the thiazole ring is crucial for its catalytic function. cornell.edu In many synthetic analogues, the positively charged thiazolium ring is replaced with a neutral aromatic ring. This substitution abolishes the molecule's catalytic activity but allows it to act as a competitive inhibitor by binding to the active site of ThDP-dependent enzymes. nih.gov The neutral ring is thought to mimic the high-energy ylide intermediate of ThDP, thereby capturing the strong stabilizing interactions within the enzyme's active site. nih.gov

Modifications to the pyrimidine ring are also a critical aspect of analogue design. The pyrimidine moiety is essential for the binding of thiamine to its target enzymes and transport proteins. nih.gov Alterations to this ring can influence the binding affinity and selectivity of the analogue. For instance, the amino group on the pyrimidine ring is a key site for interaction, and its replacement or modification can significantly impact the biological activity of the resulting compound. nih.gov Molecular modeling studies have shown that even small changes, such as modifying the methyl group of the pyrimidine ring, can be made while maintaining high binding affinity, particularly if a hydrophobic substituent is used. rug.nl

Influence of Alkyl Disulfide Chain Length and Composition on Biological Activity

The introduction of an alkyl disulfide chain to the thiamine scaffold is a strategy primarily aimed at enhancing the lipophilicity and, consequently, the bioavailability of the compound. Thiamine itself is a water-soluble vitamin, and its absorption can be limited. The disulfide derivatives, such as the synthetic thiamine tetrahydrofurfuryl disulfide (TTFD), were developed to overcome this limitation. researchgate.netnih.gov These lipophilic forms can more readily pass through cell membranes without relying on specific transport systems. nih.gov

Once inside the cell, these disulfide derivatives are reduced by intracellular reducing agents like glutathione (B108866) and the thioredoxin system, releasing the active thiamine moiety. nih.gov The disulfide bond is therefore a crucial element for the biological activity of these derivatives. researchgate.net While specific research on the heptyl disulfide chain of oxythiamine (B85929) is limited, the principles derived from other alkyl disulfide thiamine analogues suggest that the length and composition of the alkyl chain would significantly influence the molecule's lipophilicity, absorption, and distribution in the body. Longer or more complex alkyl chains generally increase lipophilicity. This increased lipophilicity can lead to a higher concentration of the vitamin within cells compared to its water-soluble counterparts. nih.gov

Comparative Analysis with Other Thiamine Antimetabolites

Thiamine antimetabolites are compounds that interfere with the normal metabolic functions of thiamine. clevelandclinic.org They can be broadly categorized based on their mechanism of action, which includes inhibition of thiamine transport, interference with thiamine phosphorylation, or direct inhibition of thiamine diphosphate-dependent enzymes. nih.gov Oxythiamine and pyrithiamine (B133093) are two of the most well-studied thiamine antimetabolites and serve as important benchmarks for comparison. nih.gov

Oxythiamine and pyrithiamine exhibit different inhibitory profiles against various thiamine-dependent enzymes. To exert their inhibitory effects, both compounds must first be converted to their diphosphate esters by the enzyme thiamine pyrophosphokinase. nih.gov Oxythiamine diphosphate is a particularly potent inhibitor of transketolase, an essential enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.gov Its affinity for transketolase is often higher than that of the natural coenzyme, thiamine diphosphate. nih.gov Pyrithiamine, on the other hand, is a more potent inhibitor of thiamine pyrophosphokinase itself, thereby blocking the synthesis of ThDP. nih.gov

The following table provides a comparative overview of the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of oxythiamine diphosphate and pyrithiamine diphosphate against several key thiamine-dependent enzymes.

| Enzyme | Source | Oxythiamine Diphosphate | Pyrithiamine Diphosphate | Thiamine Diphosphate (Km) |

|---|---|---|---|---|

| Transketolase | Yeast | Ki = 0.03 µM | Ki = 110 µM | 1.1 µM |

| Transketolase | Rat Liver | IC50 = 0.02–0.2 µM | - | - |

| 2-Oxoglutarate Dehydrogenase Complex | Bovine Adrenals | Ki = 30 µM | - | 6.7 µM (with Mg2+) |

| Pyruvate (B1213749) Decarboxylase | Yeast | Ki = 20 µM | Ki = 78 µM | 23 µM |

The mechanisms by which thiamine antimetabolites disrupt thiamine metabolism are diverse. As mentioned, oxythiamine and pyrithiamine primarily act after being phosphorylated to their diphosphate forms, which then competitively inhibit ThDP-dependent enzymes. nih.gov Their selectivity for different enzymes accounts for their distinct biological effects. The strong inhibition of transketolase by oxythiamine diphosphate makes it a valuable tool for studying the pentose phosphate pathway. nih.gov

In contrast, other thiamine analogues, such as amprolium, function by inhibiting the transport of thiamine into cells. nih.gov Thiamine disulfide derivatives, including by inference oxythiamine heptyl disulfide, have a different mechanism. Their enhanced lipophilicity allows them to bypass the usual thiamine transport systems. nih.gov Once inside the cell, they are reduced to release the active antimetabolite, in this case, oxythiamine. nih.gov This mode of action provides a sustained intracellular release of the inhibitor.

Elucidation of Ligand-Enzyme Interactions through Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are powerful computational tools used to investigate the interactions between ligands, such as thiamine analogues, and their target enzymes at the atomic level. These methods provide valuable insights into the binding modes, affinities, and the structural basis for the inhibitory activity of these compounds.

Molecular docking studies have been employed to predict the binding poses of various thiamine analogues within the active sites of ThDP-dependent enzymes. rug.nl These studies have helped to rationalize the observed structure-activity relationships. For example, docking simulations can reveal how modifications to the pyrimidine and thiazole rings affect the orientation of the inhibitor in the binding pocket and its interactions with key amino acid residues. rug.nl For thiamine-binding proteins, docking studies have shown that the pyrimidine ring often engages in hydrogen bonding and stacking interactions with aromatic residues. nih.gov

Molecular dynamics simulations can further refine the understanding of these interactions by providing a dynamic view of the ligand-enzyme complex over time. While less commonly reported for thiamine analogues than molecular docking, these simulations can help to assess the stability of the predicted binding poses and to identify subtle conformational changes in the enzyme or the ligand upon binding. Such computational approaches are invaluable for the rational design of new and more potent thiamine antimetabolites with improved selectivity for specific enzyme targets.

Advanced Methodological Approaches in Oxythiamine Heptyl Disulfide Research

Spectroscopic Techniques for Investigating Tautomerism and Conformational States

The intricate relationship between the structure of Oxythiamine (B85929) Heptyl Disulfide and its biological activity necessitates a deep understanding of its molecular architecture, including the potential for tautomerism and the existence of various conformational states. Spectroscopic techniques are indispensable tools for elucidating these structural nuances in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone technique for this purpose. High-resolution ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom within the molecule. abcam.comwardelab.com For Oxythiamine Heptyl Disulfide, ¹H NMR would reveal characteristic chemical shifts and coupling constants for the protons on the pyrimidine (B1678525) and thiazolium rings, as well as the heptyl disulfide chain. These parameters are sensitive to the molecule's conformation and electronic distribution. For instance, changes in the dihedral angles of the heptyl disulfide chain would influence the chemical shifts of adjacent protons. Furthermore, NMR is a powerful method for studying tautomerism. The pyrimidine ring of the oxythiamine moiety can exist in different tautomeric forms (e.g., amine vs. imine). These forms would be in equilibrium in solution, and their distinct NMR signatures would allow for their identification and quantification. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine through-space proximity of protons, providing crucial data for constructing a 3D model of the molecule's preferred conformation in solution. science.gov

Infrared (IR) Spectroscopy offers complementary information by probing the vibrational modes of the molecule's chemical bonds. elabscience.comnihr.ac.uk Specific functional groups within this compound, such as C=O, C=N, C=C, N-H, and S-S bonds, exhibit characteristic absorption bands in the IR spectrum. Tautomerism within the pyrimidine ring would lead to distinct changes in the IR spectrum; for example, the stretching frequency of the C=O group would differ from that of a C-OH group in an alternative tautomer. Similarly, the C=N stretching vibrations within the pyrimidine and thiazole (B1198619) rings would be sensitive to the tautomeric state. elabscience.comenergy.gov Conformational changes that affect bond angles and strengths would also manifest as shifts in the vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. nih.govresearchgate.net The pyrimidine and thiazolium rings of the oxythiamine core are chromophores that absorb light in the UV region. The position of the maximum absorbance (λ_max) is sensitive to the electronic structure, which can be influenced by both tautomerism and conformation. researchgate.net Different tautomers will have distinct electronic configurations and thus different λ_max values. While less detailed than NMR or IR, UV-Vis spectroscopy is a valuable and accessible technique for monitoring changes in tautomeric equilibria under different conditions, such as varying pH or solvent polarity.

The table below summarizes the key spectroscopic data that could be obtained for this compound and its interpretation.

| Spectroscopic Technique | Parameter | Interpretation |

| ¹H NMR | Chemical Shift (δ) | Provides information on the electronic environment of protons. Sensitive to conformational and tautomeric changes. |

| Coupling Constant (J) | Reveals through-bond connectivity and dihedral angles, aiding in conformational analysis. | |

| ¹³C NMR | Chemical Shift (δ) | Characterizes the carbon skeleton and is sensitive to hybridization and electronic density, reflecting tautomeric forms. |

| FTIR | Vibrational Frequencies (cm⁻¹) | Identifies functional groups (e.g., C=O, N-H, C=N). Shifts in band positions indicate changes in bonding associated with tautomerism or conformational strain. |

| UV-Vis | λ_max (nm) | Indicates the energy of electronic transitions within chromophores (pyrimidine, thiazole rings). Changes in λ_max can signal shifts in tautomeric equilibrium. |

By integrating data from these spectroscopic methods, researchers can build a comprehensive picture of the structural dynamics of this compound, which is fundamental to understanding its mechanism of action at a molecular level.

Quantitative Proteomics for Comprehensive Protein Expression Analysis

The biological effects of this compound are mediated through its interaction with cellular proteins, primarily by inhibiting thiamine-dependent enzymes. Quantitative proteomics offers a powerful, unbiased approach to comprehensively analyze the changes in the entire proteome of a cell or tissue in response to treatment with this compound. This systems-level view can uncover not only the direct targets but also the downstream effects and compensatory mechanisms, providing a deeper understanding of its mode of action.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy for accurate relative quantification of proteins. wardelab.comnihr.ac.uknih.govresearchgate.net In a typical SILAC experiment, two populations of cells are cultured in media containing either "light" (normal) or "heavy" (e.g., ¹³C or ¹⁵N-labeled) essential amino acids, such as arginine and lysine. researchgate.net One population is treated with this compound, while the other serves as a control. After treatment, the cell populations are combined, proteins are extracted and digested into peptides, and the resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). binghamton.eduembrapa.br Because peptides from the "heavy" and "light" samples are chemically identical but differ in mass, they appear as distinct pairs in the mass spectrum. The ratio of the intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the treated versus control cells.

This approach allows for the identification and quantification of thousands of proteins simultaneously. embrapa.br For this compound research, SILAC can reveal dose- and time-dependent changes in the expression of key proteins. For example, one might expect to see alterations in the expression of thiamine-dependent enzymes like transketolase (TKT) and pyruvate (B1213749) dehydrogenase (PDH), as the cell attempts to compensate for their inhibition. nih.gov Furthermore, proteins involved in related metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, may also show significant expression changes. abcam.com The analysis could also uncover effects on proteins involved in cellular stress responses, apoptosis, and cell cycle regulation, which are known to be impacted by oxythiamine. nih.gov

Label-Free Quantification (LFQ) is an alternative to metabolic labeling that compares protein abundance based on the signal intensity or spectral counts of peptides in separate LC-MS/MS runs. While potentially less precise than SILAC, LFQ is more versatile as it can be applied to tissues and clinical samples where metabolic labeling is not feasible.

The data generated from a quantitative proteomics experiment is typically vast. Bioinformatic analysis is crucial for interpreting the results, involving functional annotation of differentially expressed proteins and pathway analysis to identify the biological processes that are most significantly affected by this compound.

Below is a hypothetical data table illustrating the type of results that could be generated from a SILAC experiment on a cancer cell line treated with this compound.

| Protein | Gene Name | Cellular Pathway | Fold Change (Treated/Control) | p-value |

| Transketolase | TKT | Pentose Phosphate Pathway | ↑ 1.8 | < 0.05 |

| Pyruvate Dehydrogenase E1 | PDHA1 | TCA Cycle Entry | ↑ 1.5 | < 0.05 |

| Glucose-6-Phosphate Dehydrogenase | G6PD | Pentose Phosphate Pathway | ↓ 2.1 | < 0.01 |

| Caspase-3 | CASP3 | Apoptosis | ↑ 2.5 | < 0.01 |

| Heat Shock Protein 27 | HSPB1 | Stress Response | ↓ 1.9 | < 0.05 |

Note: This table is illustrative. ↑ indicates up-regulation, ↓ indicates down-regulation.

By providing a global snapshot of cellular protein expression, quantitative proteomics is an essential tool for elucidating the complex biological response to this compound, identifying novel targets, and discovering potential biomarkers of its activity.

Computational Chemistry Approaches (Molecular Docking, Molecular Dynamics)

Computational chemistry provides powerful in silico tools to investigate the interaction between this compound and its biological targets at an atomic level. These methods complement experimental data by offering detailed insights into binding modes, interaction energies, and the dynamic behavior of the ligand-protein complex, thereby guiding rational drug design and mechanism-of-action studies.

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. abcam.comelabscience.comnih.gov For this compound, docking studies would typically target the active sites of thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes, such as transketolase (TKT) and pyruvate dehydrogenase (PDH). nih.govraybiotech.com The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the protein's crystal structure. A scoring function is then used to calculate the binding energy for numerous possible conformations and orientations (poses) of the ligand. The pose with the lowest energy score is predicted to be the most stable binding mode.

Molecular Dynamics (MD) Simulations extend the static picture provided by molecular docking by simulating the movement of atoms in the ligand-protein complex over time. nih.govrsc.org Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for every atom in the system, providing a trajectory that reveals the dynamic behavior of the complex. This allows researchers to assess the stability of the predicted binding mode. A stable interaction would be characterized by the ligand remaining in the binding pocket with minimal fluctuations throughout the simulation. Key metrics analyzed from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which quantifies conformational changes, and the root-mean-square fluctuation (RMSF), which identifies flexible regions of the protein. MD simulations can also be used to calculate binding free energies with higher accuracy than docking scores alone.

The following table presents hypothetical binding affinity data from a molecular docking study of this compound and related compounds against human transketolase.

| Compound | Target Enzyme | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |

| Thiamine Pyrophosphate | Transketolase | -9.5 | Glu418, His481, Ser386 |

| Oxythiamine Pyrophosphate | Transketolase | -9.2 | Glu418, His481, Ser386 |

| This compound | Transketolase | -10.1 | Glu418, His481, Phe435, Leu442 |

Note: Data for TPP and OTPP are based on reported values for related enzymes; data for this compound is hypothetical to illustrate the expected outcome. raybiotech.com

By combining molecular docking and MD simulations, researchers can gain a detailed, dynamic understanding of how this compound interacts with its targets, explain its inhibitory activity, and guide the design of new analogs with improved potency and selectivity.

Biochemical Assays for Direct Measurement of Enzyme Activity and Inhibition

Biochemical assays are fundamental for directly quantifying the enzymatic activity of the targets of this compound and for characterizing its inhibitory effects. These in vitro assays provide crucial data on the compound's potency and mechanism of inhibition, which are essential for its preclinical evaluation. The primary targets are thiamine pyrophosphate (TPP)-dependent enzymes, most notably transketolase (TKT) and the pyruvate dehydrogenase (PDH) complex.

Enzyme Activity Assays are designed to measure the rate of the reaction catalyzed by a specific enzyme. For TPP-dependent enzymes, these assays are often spectrophotometric, monitoring the change in absorbance of a substrate or product over time.

Transketolase (TKT) Activity Assay: A common method for measuring TKT activity is a coupled enzyme assay. nih.govnih.gov TKT catalyzes the conversion of ribose-5-phosphate (B1218738) and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate produced is then converted in subsequent reactions that involve the oxidation of NADH to NAD⁺. The rate of TKT activity is directly proportional to the rate of decrease in absorbance at 340 nm due to NADH oxidation. researchgate.netnih.gov

Pyruvate Dehydrogenase (PDH) Complex Activity Assay: The activity of the PDH complex, which catalyzes the conversion of pyruvate to acetyl-CoA, can also be measured spectrophotometrically. abcam.combiocompare.com The reaction involves the reduction of NAD⁺ to NADH. Therefore, the enzyme's activity can be determined by monitoring the increase in absorbance at 340 nm as NADH is produced. elabscience.combiocompare.com Alternative colorimetric assays use reporter dyes, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), that are reduced in a coupled reaction, leading to a colored product whose absorbance can be measured. raybiotech.comrsc.org

Enzyme Inhibition Assays are modifications of the activity assays where the reaction is run in the presence of varying concentrations of an inhibitor, such as this compound. These experiments allow for the determination of key inhibitory parameters.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of the inhibitor's potency.

Kinetic Analysis: To understand the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations. The data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). youtube.comyoutube.com This analysis can distinguish between different types of inhibition:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). Oxythiamine pyrophosphate has been shown to be a competitive inhibitor of PDHC. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This decreases Vₘₐₓ but does not change Kₘ.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vₘₐₓ and Kₘ.

From these kinetic studies, the inhibition constant (Kᵢ) can be calculated. The Kᵢ is a measure of the inhibitor's binding affinity for the enzyme; a lower Kᵢ value indicates a more potent inhibitor.

The following table shows kinetic data for the inhibition of the pyruvate dehydrogenase complex by oxythiamine pyrophosphate, illustrating the type of data generated from these biochemical assays.

| Inhibitor | Target Enzyme | Kₘ for TPP (μM) | Inhibition Type | Kᵢ (μM) |

| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | 0.06 | Competitive | 0.025 |

Source: Data adapted from relevant literature on oxythiamine derivatives. nih.gov

These direct biochemical assays are indispensable for characterizing the interaction of this compound with its target enzymes, providing quantitative measures of its inhibitory potency and mechanistic insights that are critical for its development as a potential therapeutic agent.

Future Research Trajectories for Oxythiamine Heptyl Disulfide

Elucidating Underexplored Molecular and Cellular Mechanisms

A primary research focus would be to understand how the addition of a heptyl disulfide group to oxythiamine (B85929) alters its interaction with key cellular machinery. Oxythiamine itself is converted to oxythiamine pyrophosphate (OTP), which then inhibits thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes like transketolase. wikipedia.orgnih.gov

Future studies could investigate:

Enzyme Inhibition Kinetics: A detailed kinetic analysis of how Oxythiamine heptyl disulfide and its potential metabolites inhibit ThDP-dependent enzymes would be crucial. This would involve determining inhibition constants (Ki) and assessing whether the inhibition is competitive, non-competitive, or uncompetitive.

Cellular Uptake and Bioavailability: The heptyl disulfide group is expected to increase the lipophilicity of the molecule. medscape.com Research should focus on quantifying the rate and mechanism of its transport across cell membranes, comparing it to oxythiamine. This could involve using radiolabeled compounds or advanced imaging techniques.

Redox Activity: Disulfide bonds can interact with cellular thiol systems like glutathione (B108866) and thioredoxin. nih.gov It would be important to explore whether this compound can be reduced by these systems and what the functional consequences of such interactions are. This could lead to alterations in the cellular redox state, a mechanism not typically associated with oxythiamine.

Rational Design of Highly Selective Thiamine Antagonists

The development of thiamine antagonists with high selectivity for specific enzymes or cell types is a significant goal in pharmacology. This compound could serve as a lead compound for designing such agents.

Key research areas would include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogs with varying alkyl chain lengths (e.g., replacing heptyl with other alkyl groups) and modifications to the disulfide bond, researchers could establish clear SARs. This would help in optimizing the compound for potency and selectivity.

Computational Modeling and Docking Studies: Molecular modeling could be employed to predict the binding of this compound to the active sites of different ThDP-dependent enzymes. These in silico studies could guide the rational design of new derivatives with improved binding affinity and selectivity for a particular enzyme, such as transketolase in cancer cells.

Investigation of Novel or Unanticipated Biochemical Pathways Modulated by the Compound

The unique chemical structure of this compound suggests that it may modulate biochemical pathways beyond direct thiamine antagonism.

Future research could explore:

Lipid Metabolism: The lipophilic nature of the heptyl group might lead to interactions with lipid membranes or enzymes involved in lipid metabolism. Studies could investigate changes in the cellular lipidome following treatment with the compound.

Redox-Sensitive Signaling Pathways: As a disulfide-containing molecule, this compound could potentially modulate redox-sensitive signaling pathways, such as those involving NF-κB or Nrf2. nih.gov This could be particularly relevant in the context of inflammation and oxidative stress.

Hydrogen Sulfide (H₂S) Signaling: Some sulfur-containing compounds can influence H₂S signaling pathways, which are involved in a variety of physiological processes. researchgate.net Research could investigate whether this compound or its metabolites can modulate the production or activity of H₂S.

Development of Advanced Research Probes and Tools Based on this compound Chemistry

The chemical properties of this compound could be exploited to develop novel research tools for studying thiamine metabolism and related pathways.

Potential developments include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.